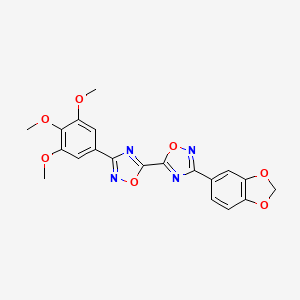![molecular formula C11H15N3O3 B2873365 [{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid CAS No. 1266821-69-5](/img/structure/B2873365.png)
[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid, or 2-AAPA, is a compound that has been studied for its potential applications in the scientific and medical fields. It is an amino acid derivative and is structurally related to glycine. 2-AAPA has been studied for its potential therapeutic use as an anti-inflammatory and anti-cancer agent, as well as its use in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound could serve as a building block for the synthesis of various pharmacologically active molecules. Its structure, which includes an amino acid moiety linked to an aminophenyl group, could be utilized to create novel compounds with potential activity against a range of diseases. For instance, derivatives of this compound could be designed to interact with specific enzymes or receptors within the body, leading to the development of new drugs .
Solid-Phase Peptide Synthesis
The compound’s ability to act as an amino acid analog makes it a candidate for use in solid-phase peptide synthesis (SPPS). SPPS is a method used to produce peptides and proteins, which are essential for studying biological processes and developing therapeutic agents. The compound could be incorporated into peptides to study the effects of structural modifications on biological activity .
Biochemical Research
In biochemistry, this compound could be used to study protein interactions and functions. By incorporating it into peptides or proteins, researchers can investigate how changes in the chemical structure affect the biological properties of these molecules. This can provide insights into the mechanisms of diseases and lead to the identification of new therapeutic targets .
Chemical Synthesis
This compound can be used as an intermediate in the synthesis of complex organic molecules. Its reactive groups allow for various chemical transformations, making it a versatile reagent in the synthesis of heterocyclic compounds, dyes, and other organic materials with potential industrial applications .
Pharmaceutical Research
In pharmaceutical research, the compound could be used to develop prodrugs or to improve the pharmacokinetic properties of existing drugs. Prodrugs are inactive derivatives of active drugs that can be metabolized in the body to release the active agent. Modifying drugs with this compound could enhance their absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be studied for their potential as biodegradable alternatives to existing chemicals that are harmful to the environment. Research in this area could lead to the development of safer chemicals for use in agriculture, industry, and consumer products .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a similar manner, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
2-[[2-(3-aminoanilino)-2-oxoethyl]-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(7-11(16)17)6-10(15)13-9-4-2-3-8(12)5-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAIBQXCGCOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)
![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)
